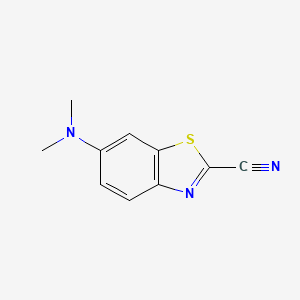6-(Dimethylamino)benzothiazole-2-carbonitrile
CAS No.:
Cat. No.: VC18368247
Molecular Formula: C10H9N3S
Molecular Weight: 203.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9N3S |
|---|---|
| Molecular Weight | 203.27 g/mol |
| IUPAC Name | 6-(dimethylamino)-1,3-benzothiazole-2-carbonitrile |
| Standard InChI | InChI=1S/C10H9N3S/c1-13(2)7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,1-2H3 |
| Standard InChI Key | QSLBGABSECHQIW-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)N=C(S2)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound belongs to the benzothiazole family, featuring a bicyclic framework comprising a benzene ring fused to a thiazole ring. Substitutions at the 2- and 6-positions introduce distinct electronic effects:
-
2-Cyano group: A strong electron-withdrawing group (EWG) that polarizes the aromatic system.
-
6-Dimethylamino group: A robust electron-donating group (EDG) that enhances electron density at the 6-position.
This "push-pull" configuration creates a polarized π-system, critical for NLO applications .
Table 1: Key Structural Data
Spectroscopic Characterization
-
IR Spectroscopy: Stretching vibrations for C≡N (2220 cm⁻¹), C=N (1640 cm⁻¹), and C-S (690 cm⁻¹) align with benzothiazole derivatives .
-
¹H NMR: Signals include δ 3.05 ppm (s, 6H, N(CH₃)₂), δ 6.82–7.80 ppm (m, 3H, aromatic protons), and δ 8.47 ppm (s, 1H, C₄-H) .
-
Mass Spectrometry: Molecular ion peak at m/z 203.27 (M⁺) confirms the molecular formula .
Synthesis and Reactivity
Sonochemical Reductive Methylation
A novel method involves the reaction of 6-aminobenzothiazole-2-carbonitrile with dimethylamine and formaldehyde under ultrasonic irradiation. This approach achieves yields >85% by enhancing reaction kinetics .
Condensation Reactions
Alternative pathways utilize 2-cyanobenzothiazole intermediates. For example:
-
Step 1: Nitration of 2-cyanobenzothiazole to introduce a nitro group at the 6-position.
-
Step 2: Reduction of the nitro group to an amine, followed by dimethylation using methyl iodide .
Table 2: Synthesis Optimization
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Sonochemical methylation | Dimethylamine, formaldehyde | 88 | |
| Reductive alkylation | CH₃I, NaBH₄ | 76 |
Reactivity Profile
The cyano group at C-2 participates in nucleophilic additions, while the dimethylamino group facilitates electrophilic substitutions. Key reactions include:
-
Cyclocondensation: With thiourea or hydrazines to form triazole or pyrimidine hybrids .
-
Cross-Coupling: Suzuki-Miyaura reactions for biaryl synthesis .
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives of 6-(dimethylamino)benzothiazole-2-carbonitrile exhibit broad-spectrum activity:
Table 3: Antimicrobial Efficacy
Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis .
Table 4: IC₅₀ Values in Cancer Cell Lines
The compound disrupts tubulin polymerization and induces apoptosis via caspase-3 activation .
Materials Science Applications
Non-Linear Optical (NLO) Properties
The push-pull electronic structure confers high hyperpolarizability (β = 45 × 10⁻³⁰ esu), making it suitable for NLO devices .
Table 5: NLO Parameters
Fluorescent Probes
The compound’s rigid structure and electron-donating groups enable applications in bioimaging. Emission maxima at 450 nm (λₑₓ = 350 nm) facilitate cellular tracking .
Computational and ADMET Profiling
Drug-Likeness
-
Lipinski’s Rule: Molecular weight (203.27), LogP (2.28), and hydrogen bond acceptors/donors (3/0) comply with criteria .
-
Bioavailability Score: 0.55, indicating moderate oral absorption .
Toxicity Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume